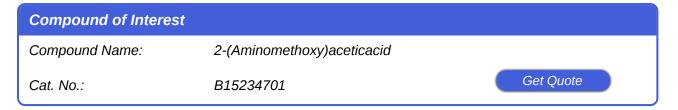


Physicochemical Properties of 2-(Aminomethoxy)acetic Acid and Related Compounds: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Aminomethoxy)acetic acid and structurally related compounds. Due to the limited availability of experimental data for 2-(Aminomethoxy)acetic acid, this document also includes detailed information on the closely related and more extensively characterized compound, 2-(2-aminoethoxy)acetic acid, as well as 2-(2-(2-Aminoethoxy)ethoxy)acetic acid. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the chemical and physical characteristics that influence the behavior and potential applications of these molecules.

A Note on Compound Identification

It is important to note that literature and database searches for "2-(Aminomethoxy)acetic acid" yield limited specific data. The majority of available information pertains to the structurally similar compounds "2-(2-aminoethoxy)acetic acid" and "2-(2-(2-Aminoethoxy)ethoxy)acetic acid". This guide will clearly distinguish between these compounds to avoid ambiguity.

Physicochemical Properties



The following tables summarize the available quantitative data for 2-(2-aminoethoxy)acetic acid and 2-(2-(2-Aminoethoxy)ethoxy)acetic acid.

Table 1: Physicochemical Properties of 2-(2-

aminoethoxy)acetic Acid

Property	Value	Source
Molecular Formula	C4H9NO3	[1]
Molecular Weight	119.12 g/mol	[1]
CAS Number	10366-71-9	[1][2]
Predicted pKa	2.99 ± 0.10	[2]
Predicted XLogP3-AA	-3.5	[1]
Topological Polar Surface Area	72.6 Ų	[1]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	4	[2]

Table 2: Physicochemical Properties of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid



Property	Value	Source
Molecular Formula	C6H13NO4	[3][4][5][6][7]
Molecular Weight	163.17 g/mol	[3][4][5][6][7]
CAS Number	134978-97-5	[3][5][6][7][8]
Melting Point	124.0 to 128.0 °C	[3][5]
Boiling Point	323.8 ± 22.0 °C at 760 mmHg	[3]
Density	1.177 ± 0.06 g/cm ³	[3]
Predicted pKa	3.37 ± 0.10	[5]
Predicted XLogP3	-3.7	[7]
Solubility	Slightly soluble in DMSO and Methanol	[3][5]
Appearance	White to off-white crystalline powder	[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline standard protocols for key parameters.

Determination of pKa (Acid Dissociation Constant)

The pKa values of amino acids are critical for understanding their ionization state at different pH values. A common method for pKa determination is through acid-base titration.[9][10]

Protocol:

• Solution Preparation: Prepare a standard solution of the amino acid of known concentration in deionized water. Also, prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).



- Titration Setup: Place the amino acid solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.
- Acidic Titration: Titrate the amino acid solution with the standardized HCl solution, adding the
 titrant in small, known increments. Record the pH after each addition. Continue the titration
 until the pH shows a significant and stable drop.
- Basic Titration: In a separate experiment, titrate the amino acid solution with the standardized NaOH solution in a similar incremental manner, recording the pH after each addition until a significant and stable rise in pH is observed.
- Data Analysis: Plot the pH values against the volume of titrant added for both titrations. The
 pKa values correspond to the pH at the half-equivalence points on the titration curve. The
 isoelectric point (pl) can be calculated from the pKa values of the carboxyl and amino
 groups.[11]

Determination of logP (Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical approach for its determination.[12][13]

Protocol:

- Solvent System: Use a biphasic solvent system, typically n-octanol and water, which have been mutually saturated.
- Sample Preparation: Dissolve a known amount of the compound in one of the phases (usually water).
- Partitioning: Add a known volume of the second phase (n-octanol) to the first. The mixture is then shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: Allow the mixture to stand until the two phases have completely separated.



- Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase (n-octanol) to its concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Solubility

A compound's solubility in various solvents, particularly water, is a fundamental property. The equilibrium solubility method is a common technique. [14][15][16]

Protocol:

- Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water) in a vial.
- Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, allow the undissolved solid to settle. A centrifugation step may be necessary to ensure a clear supernatant.
- Quantification: Carefully withdraw a known volume of the supernatant and determine the
 concentration of the dissolved compound using a suitable analytical method (e.g.,
 gravimetric analysis after solvent evaporation, UV-Vis spectroscopy, or HPLC).
- Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or moles per volume (e.g., mol/L).

Determination of Melting Point

The melting point is a key indicator of a compound's purity and is influenced by its crystal lattice energy. For amino acids that may decompose at high temperatures, fast scanning calorimetry (FSC) is a suitable technique.[17][18][19][20][21]

Protocol:

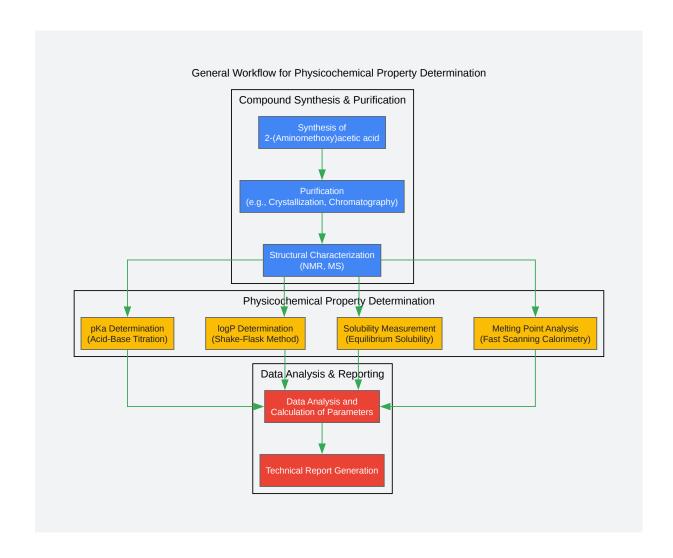


- Sample Preparation: A small amount of the crystalline sample is placed in a sample pan.
- Instrumentation: A fast scanning calorimeter is used, which allows for very high heating rates.
- Measurement: The sample is subjected to a controlled temperature program with high heating rates (e.g., up to 20,000 K/s). This rapid heating minimizes thermal decomposition.
- Data Acquisition: The heat flow to the sample is measured as a function of temperature. The
 melting point is identified as the temperature at which the endothermic melting peak occurs.
- Extrapolation: To obtain the thermodynamic melting temperature, measurements are often performed at various heating rates, and the results are extrapolated to a zero heating rate.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of the physicochemical properties of a novel amino acid derivative.





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Caption: Workflow for Physicochemical Profiling.



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